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molecular formula C8H8ClNO2 B8761588 1-(2-Chloroethyl)-2-nitrobenzene CAS No. 28917-41-1

1-(2-Chloroethyl)-2-nitrobenzene

Cat. No. B8761588
M. Wt: 185.61 g/mol
InChI Key: TWVULDZVRRLVSF-UHFFFAOYSA-N
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Patent
US06153744

Procedure details

2.1 ml abs. pyridine and 21.62 g thionyl chloride (13.3 ml,. 0.18 mol) is added to 10.13 9 2-(2-nitrophenyl)ethanol (60 mmol) in 36 ml abs. toluene. After 2 h reflux, this is cooled and poured onto ice. The ice water is mixed with 50 ml chloroform and extracted 2× each with 50 ml chloroform. The combined organic phases are neutralized 2× each with 100 ml saturated bicarbonate solution. After drying with Na2SO4, this is filtered and rotary evaporated. After distillation under high-vacuum, 9.7 9 (50 mmol,. 87%) 2-(2-nitrophenyl)ethyl chloride is obtained as a yellow oil with a boiling point of 66 to 67° C. (0.001 mbar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.S(Cl)([Cl:9])=O.[N+:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][CH2:21]O)([O-:13])=[O:12].C1(C)C=CC=CC=1>C(Cl)(Cl)Cl>[N+:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][CH2:21][Cl:9])([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
13.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
60 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2 h reflux
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
this is cooled
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted 2× each with 50 ml chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with Na2SO4
FILTRATION
Type
FILTRATION
Details
this is filtered
DISTILLATION
Type
DISTILLATION
Details
After distillation under high-vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 50 mmol
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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